
6-Methylpyridine-3-sulfonic acid
Overview
Description
6-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the sixth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylpyridine-3-sulfonic acid can be synthesized through several methods:
Sulfonation of 6-Methylpyridine: This method involves the direct sulfonation of 6-methylpyridine using concentrated sulfuric acid or oleum.
Diazotation of 3-Aminopyridines: This method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group.
Industrial Production Methods
Industrial production of this compound often employs the sulfonation method due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors to maintain the high temperatures and controlled addition of sulfuric acid to ensure complete sulfonation.
Chemical Reactions Analysis
6-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonic acid group to a sulfonyl group.
Scientific Research Applications
6-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Molecular Pathways: It can modulate molecular pathways involved in inflammation and microbial growth, making it useful in the development of anti-inflammatory and antimicrobial agents.
Comparison with Similar Compounds
6-Methylpyridine-3-sulfonic acid can be compared with other similar compounds such as:
Pyridine-3-sulfonic acid: Lacks the methyl group at the sixth position, which may affect its reactivity and solubility.
6-Methylpyridine-2-sulfonic acid: The sulfonic acid group is attached to the second position, leading to different chemical properties and reactivity.
4-Methylpyridine-3-sulfonic acid: The methyl group is attached to the fourth position, which can influence the compound’s steric and electronic properties.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.
Biological Activity
6-Methylpyridine-3-sulfonic acid (CAS Number: 4808-69-9) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methyl group at the 6-position of the pyridine ring and a sulfonic acid functional group, which contribute to its reactivity and interaction with various biological systems.
Target of Action
this compound acts on various biochemical pathways due to its nature as a sulfonic acid derivative. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substances in the body.
Mode of Action
The compound is synthesized through the diazotation of substituted 3-aminopyridines, followed by substitution with sulfonyl groups. This synthesis method enhances its utility in biological contexts, particularly in pharmaceutical applications where enzyme modulation is critical.
This compound exhibits significant biochemical properties that influence cellular processes:
- Enzyme Interaction : It can modulate the activity of cytochrome P450 enzymes, leading to either inhibition or activation depending on concentration and environmental conditions.
- Cellular Effects : This compound influences cell signaling pathways and gene expression, thereby affecting cellular metabolism. It has been shown to alter the activity of key metabolic enzymes and transcription factors.
Research Applications
The compound has diverse applications in research and industry:
- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
- Organic Synthesis : In chemistry, it is utilized as a reagent for synthesizing sulfonamides and other biologically active molecules.
- Agricultural Science : The compound may also play a role as a plant growth regulator and herbicide due to its biochemical properties.
Case Studies and Experimental Findings
Recent studies have highlighted the potential applications and biological activities of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its effects on ABHD (α/β-hydrolase domain) inhibitors, showcasing its potential as a therapeutic agent in metabolic disorders .
- Antimicrobial Activity : Preliminary findings suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Catalytic Applications : The compound has been utilized in catalytic processes for synthesizing complex organic molecules under mild conditions, demonstrating its versatility in organic synthesis .
Data Summary
The following table summarizes key characteristics and findings related to this compound:
Property/Activity | Description |
---|---|
Molecular Formula | C₆H₇NO₃S |
Key Biological Activities | Enzyme modulation, antimicrobial properties, potential herbicide |
Mechanism of Action | Interaction with cytochrome P450 enzymes; modulation of metabolic pathways |
Research Applications | Pharmaceutical synthesis, organic chemistry reagent, agricultural uses |
Notable Studies | Enzyme inhibition studies; antimicrobial activity assessments |
Properties
IUPAC Name |
6-methylpyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGRDDFLCHSMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297307 | |
Record name | 6-methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-69-9 | |
Record name | 4808-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-3-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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